N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18507522
InChI: InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2
SMILES:
Molecular Formula: C26H42N2O4
Molecular Weight: 446.6 g/mol

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

CAS No.:

Cat. No.: VC18507522

Molecular Formula: C26H42N2O4

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid -

Specification

Molecular Formula C26H42N2O4
Molecular Weight 446.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2
Standard InChI Key ZZVHEFCADXTNTP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates two components:

  • N-Cyclohexylcyclohexanamine: A bicyclic secondary amine with two cyclohexyl groups attached to a central nitrogen atom. This moiety contributes hydrophobicity and steric hindrance, influencing solubility and reactivity .

  • 3,3-Dimethyl-2-(Phenylmethoxycarbonylamino)Butanoic Acid: A tert-butyl-protected amino acid featuring a phenylmethoxycarbonyl (Z) group. The Z-group shields the amino functionality during synthetic reactions, enabling selective bond formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₄₂N₂O₄
Molecular Weight446.6 g/mol
CAS Number62965-37-1
Boiling Point (Predicted)529–535 K
SolubilitySparingly soluble in water

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via a two-step process:

  • Formation of N-Cyclohexylcyclohexanamine:

    • Catalytic hydrogenation of aniline derivatives using ruthenium or palladium catalysts .

    • Reductive amination of cyclohexanone with cyclohexylamine under hydrogen pressure .

  • Coupling with 3,3-Dimethyl-2-(Phenylmethoxycarbonylamino)Butanoic Acid:

    • The amino acid derivative is prepared by protecting L-valine or similar amino acids with a benzyloxycarbonyl (Z) group .

    • Condensation reactions (e.g., Steglich esterification) link the amine and acid moieties, often using dicyclohexylcarbodiimide (DCC) as a coupling agent .

Table 2: Representative Synthesis Conditions

StepReactantsCatalyst/SolventYieldReference
1Cyclohexanone + CyclohexylaminePd/C, H₂ (4 mmHg)75–85%
2Z-protected amino acid + AmineDCC, DMAP, CH₂Cl₂60–70%

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

The Z-group in the amino acid moiety prevents undesired side reactions during peptide chain elongation. This compound serves as a building block for unnatural amino acids, enhancing peptide stability against enzymatic degradation .

Corrosion Inhibition

N-Cyclohexylcyclohexanamine derivatives are effective corrosion inhibitors in industrial settings. Their hydrophobic cyclohexyl groups adsorb onto metal surfaces, forming protective films .

Biological Activity

Recent studies highlight its role in metal complex formation:

  • Copper(II) complexes derived from similar amines exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli .

  • Molecular docking simulations suggest interactions with bacterial tyrosinase, hinting at therapeutic potential .

Research Findings and Advancements

Catalytic Applications

Palladium-catalyzed reactions leverage the amine moiety for C–N bond formation, enabling synthesis of N-cyclohexyl anilines from phenols . This method avoids harsh conditions, achieving yields up to 82% .

Structural Insights

X-ray diffraction studies of related compounds reveal crystalline structures with average particle sizes of 16–30 nm. These findings inform material design for drug delivery systems .

Future Directions

  • Optimized Synthesis: Developing one-pot methodologies to reduce purification steps .

  • Drug Discovery: Screening derivatives for anticancer or anti-inflammatory activity .

  • Material Science: Exploring supramolecular assemblies for catalytic or sensing applications .

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